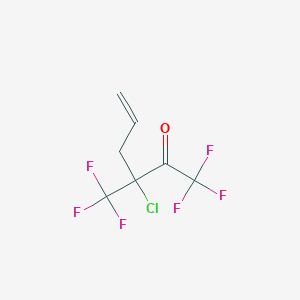
4-(Isocyanato)-4'-(trifluoromethoxy)-diphenyl ether, 97%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Isocyanato)-4'-(trifluoromethoxy)-diphenyl ether, 97% (hereafter referred to as Isocyanato-trifluoromethoxy-diphenyl ether) is a compound that has been widely used in laboratory experiments and scientific research. It is a highly versatile compound that can be used for various purposes, including synthesizing various compounds, as a reagent in organic synthesis, and as a catalyst in various reactions.
Applications De Recherche Scientifique
Isocyanato-trifluoromethoxy-diphenyl ether has been used in various scientific research applications. It has been used in the synthesis of various organic compounds, such as 1,3-dioxanes, and as a reagent in organic synthesis. It has also been used as a catalyst in various reactions, such as the synthesis of heterocyclic compounds, and in the synthesis of polymers. In addition, it has been used in the synthesis of various pharmaceuticals, such as antibiotics, and in the synthesis of dyes and pigments.
Mécanisme D'action
The mechanism of action of Isocyanato-trifluoromethoxy-diphenyl ether is not yet fully understood. However, it is believed that the compound acts as a Lewis acid, which facilitates the formation of reactive intermediates that can then be used to synthesize various organic compounds. In addition, the compound can act as a catalyst in various reactions, such as the synthesis of heterocyclic compounds and the synthesis of polymers.
Biochemical and Physiological Effects
The biochemical and physiological effects of Isocyanato-trifluoromethoxy-diphenyl ether are not yet fully understood. However, it is believed that the compound does not have any significant direct effects on the human body. In addition, it is not known whether the compound has any significant indirect effects on the human body.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of Isocyanato-trifluoromethoxy-diphenyl ether is its versatility, which allows it to be used in a wide range of laboratory experiments and scientific research applications. In addition, the compound is relatively easy to synthesize and is relatively stable, which makes it suitable for use in long-term experiments. However, the compound is not suitable for use in experiments involving high temperatures, as it tends to decompose at temperatures above 100°C.
Orientations Futures
There are a number of potential future directions for the use of Isocyanato-trifluoromethoxy-diphenyl ether. One potential direction is to explore the compound’s potential applications in the synthesis of new pharmaceuticals, such as antibiotics. Another potential direction is to investigate the compound’s potential applications in the synthesis of polymers and other materials. In addition, the compound could be explored for its potential applications in the synthesis of dyes and pigments. Finally, further research could be conducted to better understand the compound’s biochemical and physiological effects.
Méthodes De Synthèse
Isocyanato-trifluoromethoxy-diphenyl ether can be synthesized from 4-chloro-4'-trifluoromethoxydiphenyl ether by reacting with isocyanic acid in aqueous acetic acid. The reaction is carried out at room temperature and yields a product with a purity of 97%. The reaction is relatively simple and can be carried out in a few steps.
Propriétés
IUPAC Name |
1-isocyanato-4-[4-(trifluoromethoxy)phenoxy]benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8F3NO3/c15-14(16,17)21-13-7-5-12(6-8-13)20-11-3-1-10(2-4-11)18-9-19/h1-8H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNTVCTOFYKXGFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N=C=O)OC2=CC=C(C=C2)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8F3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-Chloro-4-(chlorodifluoromethoxy]aniline](/img/structure/B6311187.png)



![2,4-Dichloro-3-(chlorodifluoromethoxy]aniline](/img/structure/B6311210.png)



